molecular formula C5H8O3 B13057693 (4R)-4-(Hydroxymethyl)oxolan-2-one

(4R)-4-(Hydroxymethyl)oxolan-2-one

Cat. No.: B13057693
M. Wt: 116.11 g/mol
InChI Key: PVQRPRXBBGDUMX-SCSAIBSYSA-N
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Description

(4R)-4-(Hydroxymethyl)oxolan-2-one is a chiral lactone compound with a hydroxymethyl group attached to the fourth carbon of the oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-(Hydroxymethyl)oxolan-2-one typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable chiral precursor, such as a chiral diol or a chiral epoxide.

    Cyclization: The precursor undergoes cyclization to form the oxolane ring. This step may involve the use of acid or base catalysts.

    Functionalization: The hydroxymethyl group is introduced through a series of functionalization reactions, such as oxidation or reduction.

Industrial Production Methods

Industrial production methods for this compound may involve:

    Large-Scale Synthesis: Scaling up the laboratory synthesis methods to industrial scale, ensuring high yield and purity.

    Optimization: Optimizing reaction conditions, such as temperature, pressure, and catalysts, to improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-(Hydroxymethyl)oxolan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The compound can be reduced to form different derivatives, such as alcohols.

    Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(4R)-4-(Hydroxymethyl)oxolan-2-one has various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of (4R)-4-(Hydroxymethyl)oxolan-2-one depends on its specific application. For example:

    Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity.

    Chemical Reactions: The compound’s reactivity is influenced by the electronic and steric properties of the oxolane ring and the hydroxymethyl group.

Comparison with Similar Compounds

Similar Compounds

    (4S)-4-(Hydroxymethyl)oxolan-2-one: The enantiomer of (4R)-4-(Hydroxymethyl)oxolan-2-one, with similar chemical properties but different biological activity.

    Tetrahydrofuran-2-one: A related lactone compound without the hydroxymethyl group.

    Gamma-Butyrolactone: Another lactone with a different ring structure.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

IUPAC Name

(4R)-4-(hydroxymethyl)oxolan-2-one

InChI

InChI=1S/C5H8O3/c6-2-4-1-5(7)8-3-4/h4,6H,1-3H2/t4-/m1/s1

InChI Key

PVQRPRXBBGDUMX-SCSAIBSYSA-N

Isomeric SMILES

C1[C@@H](COC1=O)CO

Canonical SMILES

C1C(COC1=O)CO

Origin of Product

United States

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